molecular formula C9H10BrN B099764 Aniline, N-(2-bromoallyl)- CAS No. 15332-75-9

Aniline, N-(2-bromoallyl)-

Cat. No. B099764
CAS RN: 15332-75-9
M. Wt: 212.09 g/mol
InChI Key: LWQICASDSYKVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aniline, N-(2-bromoallyl)- is a chemical compound that is widely used in scientific research. It is a derivative of aniline, which is a colorless liquid that is used as a starting material for the production of various chemicals. Aniline, N-(2-bromoallyl)- has several applications in scientific research, including the synthesis of new compounds, the study of biochemical and physiological effects, and the development of new drugs.

Mechanism Of Action

The mechanism of action of aniline, N-(2-bromoallyl)- is not well understood. However, it is believed to act by binding to specific receptors or enzymes in the body, thereby modulating their activity. It may also affect the function of ion channels, leading to changes in cellular signaling and metabolism.

Biochemical And Physiological Effects

Aniline, N-(2-bromoallyl)- has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of ion channels, such as the potassium channel. Additionally, it has been found to have antifungal and anticancer activity.

Advantages And Limitations For Lab Experiments

Aniline, N-(2-bromoallyl)- has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it can be easily synthesized using standard laboratory techniques. However, one limitation is that it may have toxic effects on cells and tissues, which can limit its use in certain experiments. Additionally, it may have limited solubility in certain solvents, which can make it difficult to work with.

Future Directions

There are several future directions for the research on aniline, N-(2-bromoallyl)-. One direction is to further investigate its mechanism of action, including its binding to specific receptors and enzymes. Another direction is to explore its potential as a therapeutic agent, particularly in the treatment of cancer and fungal infections. Additionally, it may be useful to investigate its effects on cellular signaling and metabolism, as well as its potential for use in diagnostic assays.

Synthesis Methods

Aniline, N-(2-bromoallyl)- can be synthesized using various methods, including the reaction of aniline with 2-bromoallyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is obtained by distillation. Another method involves the reaction of aniline with allyl bromide in the presence of a catalyst, such as palladium on carbon.

Scientific Research Applications

Aniline, N-(2-bromoallyl)- has several applications in scientific research. It is used as a starting material for the synthesis of new compounds, such as pharmaceuticals and agrochemicals. It is also used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the modulation of ion channels. Additionally, it is used in the development of new drugs, such as anticancer agents and antifungal agents.

properties

CAS RN

15332-75-9

Product Name

Aniline, N-(2-bromoallyl)-

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

N-(2-bromoprop-2-enyl)aniline

InChI

InChI=1S/C9H10BrN/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,11H,1,7H2

InChI Key

LWQICASDSYKVPZ-UHFFFAOYSA-N

SMILES

C=C(CNC1=CC=CC=C1)Br

Canonical SMILES

C=C(CNC1=CC=CC=C1)Br

Other CAS RN

15332-75-9

Origin of Product

United States

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